Dicyanobis(1,10-phenanthroline)iron(II)
Description
Properties
CAS No. |
178269-09-5 |
|---|---|
Molecular Formula |
C26H16FeN6 |
Molecular Weight |
468.29044 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Dicyanobis 1,10 Phenanthroline Iron Ii and Its Derivatives
Controlled Synthesis Routes for Dicyanobis(1,10-phenanthroline)iron(II)
The preparation of dicyanobis(1,10-phenanthroline)iron(II), often referred to by the trivial name ferrocyphen, has evolved from established coordination chemistry principles. Modern methodologies often employ simplified procedures when compared to the original synthesis reported by Schilt in 1960. nih.gov These routes provide a reliable means to obtain the neutral complex, which is a crucial precursor for further chemical elaboration.
The optimization of reaction parameters is critical for maximizing the yield and purity of dicyanobis(1,10-phenanthroline)iron(II). The synthesis of related iron-phenanthroline complexes for applications in electrocatalysis has involved systematic variation of the iron-to-phenanthroline ratio and the thermal treatment of the resulting complex. mdpi.com While specific optimization data for the direct synthesis of the dicyanobis complex is not extensively detailed in recent literature, the general principles involve the careful control of stoichiometry, solvent polarity, and temperature to drive the reaction to completion and minimize the formation of side products, such as the tris(1,10-phenanthroline)iron(II) cation.
High purity of the dicyanobis(1,10-phenanthroline)iron(II) complex is essential for its use as a metalloligand. An effective and commonly employed method for purifying the crude product is slow recrystallization from an appropriate solvent. nih.gov Acetonitrile (B52724) has been successfully used to obtain single crystals suitable for X-ray diffraction studies. nih.gov This crystallization strategy not only purifies the compound but also allows for definitive structural elucidation. X-ray analysis of crystals grown from acetonitrile revealed the formula [Fe(Phen)₂(CN)₂]·2H₂O·CH₃CN, confirming the cis-geometry of the cyanide ligands and the incorporation of solvent and water molecules into the crystal lattice. nih.gov
Synthesis of Dicyanobis(1,10-phenanthroline)iron(II) Analogues and Heterometallic Assemblies
The dicyanobis(1,10-phenanthroline)iron(II) complex is a versatile building block for creating more complex chemical architectures, including its oxidized iron(III) analogue and elaborate coordination polymers.
The corresponding iron(III) complex, dicyanobis(1,10-phenanthroline)iron(III), can be prepared through the chemical oxidation of the iron(II) precursor. Studies have investigated the oxidation of the iron(II) complex using various oxidizing agents. For instance, periodate (B1199274) has been used to oxidize the iron(II) complex in aqueous and acidic media. researchgate.net The kinetics of this redox reaction are influenced by the presence of surfactants. researchgate.net Furthermore, the oxidation of dicyanobis(1,10-phenanthroline)iron(II) by components of cytochrome c peroxidase has been studied, demonstrating its accessibility to the +3 oxidation state through electron transfer. nih.gov The resulting dicyanobis(1,10-phenanthroline)iron(III) cation is itself a useful oxidizing agent in kinetic studies, for example, in the oxidation of iodide. researchgate.netresearchgate.net
The terminal cyanide ligands of dicyanobis(1,10-phenanthroline)iron(II) make it an excellent metalloligand for the synthesis of cyano-bridged heterometallic coordination polymers. A notable example is its reaction with lanthanide ions (Ln³⁺), where the structure of the resulting assembly is controlled by the counteranion present in the reaction mixture. nih.gov
The self-assembly reaction of [Fe(Phen)₂(CN)₂] with lanthanide salts (Ln = Eu³⁺, Gd³⁺, Er³⁺) yields distinct architectures based on the choice of anion:
Nitrate Anions: When lanthanide nitrate salts are used, the reaction produces tetranuclear oligomers with a square-shaped [Fe₂Ln₂] core. nih.gov
Triflate Anions: In contrast, using lanthanide triflate salts under identical synthetic conditions leads to the formation of one-dimensional (1D) polymeric chains. nih.gov
This anion-templated approach demonstrates a sophisticated strategy for directing the final structure and properties of multinuclear coordination compounds. nih.gov
| Lanthanide Salt Anion | Resulting Architecture | Core Structure | Reference |
|---|---|---|---|
| Nitrate (NO₃⁻) | Tetranuclear Oligomer | Fe₂Ln₂ Square | nih.gov |
| Triflate (CF₃SO₃⁻) | 1D Polymeric Chain | Extended Chain | nih.gov |
The cyanide ligands of the parent complex can be modified to generate derivatives with altered electronic properties. A key example is the synthesis of isocyanotriphenylborate complexes. The neutral complex cis-[Fe(phen)₂(CNBPh₃)₂] has been synthesized by reacting the corresponding metal cyanide complex with sodium tetraphenylborate (NaBPh₄) in the presence of an acid. researchgate.net In this reaction, the lone pair on the nitrogen atom of the cyanide ligand attacks the boron atom of the triphenylborane (generated in situ), forming a B-N bond and converting the cyano ligand to an isocyanotriphenylborate ligand. This modification significantly impacts the photophysical properties of the complex due to the strong electron-withdrawing nature of the triphenylborate group. researchgate.net
Advanced Structural Characterization Techniques
The definitive three-dimensional arrangement of atoms and the spatial properties of Dicyanobis(1,10-phenanthroline)iron(II) and its derivatives are elucidated through sophisticated analytical methods. These techniques provide crucial insights into the solid-state packing of the molecule and its dynamic behavior in solution, which are fundamental to understanding its chemical and physical properties.
Single-Crystal X-ray Diffraction Analysis of Dicyanobis(1,10-phenanthroline)iron(II) and its Coordination Products
The iron(II) center in these complexes adopts a distorted octahedral coordination geometry. Two bidentate 1,10-phenanthroline (B135089) ligands and two monodentate cyano (or isothiocyanato) ligands complete the coordination sphere. The two cyano ligands are arranged in a cis configuration, leading to a chiral molecular structure.
Crystallographic studies of cis-bis(isothiocyanato)bis(1,10-phenanthroline)iron(II) reveal that it crystallizes in the orthorhombic space group Pbcn. This space group is centrosymmetric, which implies that both enantiomers of the chiral complex are present in equal amounts in the crystal lattice, forming a racemic mixture.
Table 1: Representative Crystallographic Data for cis-bis(isothiocyanato)bis(1,10-phenanthroline)iron(II)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 13.1928 |
| b (Å) | 9.9503 |
| c (Å) | 17.1498 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2253.5 |
| Z | 4 |
Data obtained for the thiocyanate (B1210189) analogue, [Fe(phen)2(NCS)2], and serves as a structural reference.
The coordination environment around the iron atom is defined by four nitrogen atoms from the two phenanthroline ligands and two nitrogen atoms from the isothiocyanato ligands. The Fe-N bond lengths are consistent with an iron(II) center in a low-spin state at low temperatures, which is a common feature for this class of compounds. The geometry of the FeN6 core deviates from a perfect octahedron due to the steric constraints imposed by the bulky phenanthroline ligands.
Conformational Analysis and Stereochemistry in Solution
The stereochemistry of Dicyanobis(1,10-phenanthroline)iron(II) in solution is dictated by the cis arrangement of the two cyano ligands, which renders the complex chiral. As a result, the complex exists as a pair of enantiomers, Δ and Λ, which are non-superimposable mirror images of each other. These enantiomers are expected to be spectroscopically distinct in a chiral environment, for instance, in their interaction with circularly polarized light (circular dichroism) or when interacting with other chiral molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For Dicyanobis(1,10-phenanthroline)iron(II), which is a diamagnetic low-spin Fe(II) complex, sharp and well-resolved NMR spectra are expected. The proton NMR (¹H NMR) spectrum would show a complex pattern of signals in the aromatic region, corresponding to the protons of the two non-equivalent phenanthroline ligands in the chiral environment. In principle, the use of chiral shift reagents could allow for the differentiation of the Δ and Λ enantiomers by NMR.
The interconversion between the Δ and Λ enantiomers, a process known as racemization, would be a key aspect of its solution dynamics. The energy barrier for this process would determine the stereochemical stability of the enantiomers. Without specific experimental data, it is presumed that this process is slow at room temperature, allowing for the potential resolution of the enantiomers.
Spectroscopic and Photophysical Investigations of Dicyanobis 1,10 Phenanthroline Iron Ii
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the molecular structure and bonding within [Fe(phen)₂(CN)₂]. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the cyanide and phenanthroline ligands.
Fourier-Transform Infrared (FT-IR) Spectroscopy of Cyanide Ligands and Phenanthroline Moieties
FT-IR spectroscopy is particularly sensitive to the vibrational modes of the cyanide (CN⁻) ligands. The C≡N stretching frequency is a diagnostic marker for the electronic environment of the iron center. In ferrous (Fe(II)) cyanide complexes, the C≡N stretching frequencies are sensitive to the environment within the heme pocket. nih.gov For [Fe(phen)₂(CN)₂], protonation of the cyanide ligands, for instance in anhydrous hydrogen fluoride, can be inferred from shifts in these vibrational bands. rsc.org
The coordination of the 1,10-phenanthroline (B135089) (phen) ligands to the iron center also induces characteristic changes in their FT-IR spectra. Upon complexation, the vibrational frequencies associated with the C=C and C=N bonds within the phenanthroline rings are shifted. rsc.org For instance, strong bands observed between 1400 and 1650 cm⁻¹ in free phenanthroline are altered upon coordination. umich.edu The coordination of the nitrogen atoms of the phenanthroline ligand to the metal is further confirmed by the appearance of new, weak bands at lower frequencies, which are assigned to the Fe-N stretching vibration. rsc.orgresearchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| Cyanide Ligand | ||
| ν(C≡N) Stretch | 2050 - 2100 | The exact frequency is sensitive to the solvent and electronic environment. Lower than in many ferricyanide (B76249) complexes. nih.gov |
| Phenanthroline Moiety | ||
| ν(C=C) and ν(C=N) Stretches | 1400 - 1650 | Shifts observed upon coordination compared to free phenanthroline. rsc.orgumich.edu |
| C-H Bending | 700 - 900 | Associated with out-of-plane motions of ring hydrogen atoms. umich.edu |
| ν(Fe-N) Stretch | 400 - 550 | Appears upon complexation, confirming coordination. rsc.orgresearchgate.net |
Raman Spectroscopy for Structural Probing
Raman spectroscopy is a complementary technique used to investigate the structural properties of [Fe(phen)₂(CN)₂]. It is particularly useful for studying the spin crossover (SCO) phenomenon observed in related complexes like [Fe(phen)₂(NCS)₂]. nih.gov In such systems, characteristic Raman vibration frequencies can be correlated with the spin state (high-spin or low-spin) of the central iron atom. nih.gov The changes in Fe-N bond distances during a spin transition from a low-spin (~1.98 Å) to a high-spin (~2.20 Å) state are reflected in the vibrational spectra. nih.gov Resonance Raman spectroscopy, in particular, can be used to selectively enhance vibrations coupled to electronic transitions, providing detailed information about the ground and excited state structures. mpg.de For [Fe(phen)₂(CN)₂], Raman studies can elucidate the subtle structural changes associated with its electronic states.
| Spectral Region | Assignment | Significance |
| Low-frequency modes | Fe-N stretching and bending | Sensitive to spin state and coordination geometry. Changes in these modes can indicate a spin crossover event. nih.gov |
| Mid-frequency modes | Phenanthroline ring vibrations | Provides information on the electronic distribution within the ligand upon coordination and in different electronic states. |
| High-frequency modes | C≡N stretching | Complements FT-IR data, sensitive to the local environment of the cyanide ligand. |
Electronic Absorption and Luminescence Spectroscopy
The electronic properties of [Fe(phen)₂(CN)₂] are dominated by intense charge-transfer transitions, which are responsible for its characteristic color. UV-Vis absorption and luminescence techniques are essential for characterizing these electronic states and their subsequent deactivation pathways.
Detailed Analysis of UV-Vis Absorption Bands and Ligand Field Transitions
The UV-Vis absorption spectrum of [Fe(phen)₂(CN)₂] is characterized by strong absorption bands in the visible and ultraviolet regions. The most prominent feature in the visible region is an intense band that has traditionally been assigned to a metal-to-ligand charge transfer (MLCT) transition, specifically from the d-orbitals of the Fe(II) ion to the π* orbitals of the phenanthroline ligands. researchgate.netacs.org This transition is responsible for the complex's deep red color. researchgate.net The position of this MLCT band is notably sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.orggrafiati.com For example, solutions of the complex can appear red in methanol (B129727) and blue in dichloromethane, with the charge-transfer absorption maximum shifting accordingly. rsc.org
In addition to the intense MLCT bands, weaker absorptions corresponding to ligand-field (or d-d) transitions are expected but are often obscured by the much stronger charge-transfer bands. acs.org These transitions involve the excitation of electrons between the t₂g and e_g orbitals of the iron(II) center. The energy of these ligand field states is crucial as they play a key role in the deactivation of the MLCT excited state. nih.govresearchgate.net
| Spectral Region | Wavelength (λ_max) | Assignment | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |
| Visible | ~510-540 nm | ¹MLCT (d(Fe) → π(phen)) | High (e.g., >10,000) | Position is solvent-dependent. researchgate.netrsc.orgresearchgate.nettau.ac.il For the related ferroin (B110374) complex, ε is ~11,100 at 508 nm. tau.ac.il |
| Ultraviolet | < 400 nm | π → π (intraligand) | Very High | Transitions localized on the phenanthroline ligands. researchgate.net |
| Visible/NIR | Weak, often obscured | Ligand Field (d-d) | Low | These transitions lead to metal-centered (MC) excited states. acs.org |
Metal-to-Ligand Charge Transfer (MLCT) State Characterization and Dynamics
Upon absorption of light in the visible region, [Fe(phen)₂(CN)₂] is promoted to a singlet MLCT (¹MLCT) excited state. In this state, an electron has been formally transferred from the iron center to a phenanthroline ligand, creating an [Fe(III)(phen⁻)(phen)(CN)₂]⁺ species. The initial ¹MLCT state is very short-lived. unige.ch
Following initial excitation, the ¹MLCT state undergoes extremely rapid intersystem crossing (ISC) to a triplet MLCT (³MLCT) state. This process is typical for iron(II) polypyridyl complexes and occurs on a femtosecond timescale. nih.govunige.ch The ³MLCT state is lower in energy and serves as a key intermediate in the excited-state decay cascade. The characterization of these transient MLCT states relies on ultrafast spectroscopic techniques, such as femtosecond transient absorption, where the appearance of spectral features like the phenanthroline radical anion absorption confirms the formation of the MLCT state. researchgate.net
Excited State Dynamics and Deactivation Pathways
The photophysics of most iron(II) complexes are dominated by the presence of low-lying, dissociative metal-centered (MC) or ligand-field (LF) excited states. nih.gov This provides a rapid non-radiative deactivation pathway that quenches luminescence and severely limits the lifetime of the MLCT state.
The deactivation cascade for [Fe(phen)₂(CN)₂] and related complexes generally follows this pathway:
¹MLCT → ³MLCT: Ultrafast intersystem crossing occurs in less than a picosecond. nih.govunige.ch
³MLCT → ³MC/⁵MC: The ³MLCT state then rapidly decays by crossing over to lower-lying metal-centered states, which can be triplets (³MC) or quintets (⁵MC). nih.govresearchgate.net This step is often the lifetime-limiting process for the MLCT state. For many Fe(II) complexes, this decay occurs on a sub-picosecond to picosecond timescale. nih.gov
MC → ¹GS: The system then relaxes from the metal-centered excited state back to the singlet ground state (¹GS), dissipating the remaining energy as heat.
The strong ligand field provided by the two cyanide ligands in [Fe(phen)₂(CN)₂] raises the energy of the destructive MC states compared to a complex like [Fe(phen)₃]²⁺. This ligand field manipulation is a key strategy aimed at increasing the MLCT lifetime in iron photosensitizers. researchgate.net However, even with this stabilization, the deactivation through MC states remains highly efficient. Femtosecond resolution UV-visible and X-ray emission spectroscopy on the analogous [Fe(bpy)₂(CN)₂] complex revealed that the MLCT state undergoes ultrafast spin crossover to a quintet MC state through a short-lived triplet MC intermediate. researchgate.net This entire process from photoexcitation to ground state recovery is completed within tens of picoseconds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and electronic properties of molecules in solution. For paramagnetic complexes like many iron(II) compounds, the presence of an unpaired electron significantly influences the NMR spectrum, leading to large shifts and line broadening. However, dicyanobis(1,10-phenanthroline)iron(II) is a low-spin d⁶ complex and is diamagnetic, making it amenable to high-resolution NMR studies. The analysis of chemical shifts in such complexes provides valuable insights into the ligand environment and the stereochemistry of the complex in solution.
Early research into the stereochemistry of dicyanobis-(1,10-phenanthroline)iron(II) utilized ¹H NMR spectroscopy to study its behavior in a superacid solvent system, specifically anhydrous hydrogen fluoride. rsc.org In this medium, the complex becomes diprotonated, likely at the nitrogen atoms of the cyanide ligands. The ¹H NMR spectrum of this diprotonated species, [phen₂Fe(CNH)₂]²⁺, demonstrated that the complex exists exclusively in the cis-configuration in solution. rsc.org This finding was crucial for understanding the geometric stability of the complex.
The chemical shifts of the 1,10-phenanthroline ligand protons are particularly sensitive to the coordination environment. researchgate.net The isotropic shifts observed in iron(II) complexes can be a powerful tool for monitoring spin transitions in solution, as the shifts are strongly influenced by the spin state of the iron center. nih.gov For low-spin Fe(II) complexes, the shifts can be analyzed to understand the electronic distribution within the coordinated ligands.
The table below presents typical ¹H and ¹³C NMR chemical shift data for the free 1,10-phenanthroline ligand in a common NMR solvent. This data serves as a baseline for comparison when analyzing the spectra of its coordination complexes, where shifts would be altered due to the inductive and anisotropic effects of the iron-cyanide core.
Interactive Table 1: NMR Data for 1,10-Phenanthroline Ligand
Select the nucleus to view the corresponding chemical shift data for the free 1,10-phenanthroline ligand. This provides a reference for understanding changes upon complexation.
¹H NMR Chemical Shifts (DMSO-d₆)
| Proton Position | Chemical Shift (δ, ppm) |
| H-2, H-9 | 9.15 |
| H-4, H-7 | 8.40 |
| H-3, H-8 | 7.75 |
| H-5, H-6 | 7.60 |
Data derived from typical values for 1,10-phenanthroline. researchgate.net
¹³C NMR Chemical Shifts (CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2, C-9 | 150.3 |
| C-4, C-7 | 136.1 |
| C-5, C-6 | 126.5 |
| C-10a, C-10b | 145.7 |
| C-4a, C-6a | 128.8 |
| C-3, C-8 | 123.4 |
Data sourced from Chemotion Repository and typical values. nfdi4chem.de
Mössbauer Spectroscopy for Iron Spin State and Electronic Environment Probing
Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most prominent nuclide studied. uni-bielefeld.de This method provides precise information about the oxidation state, spin state, and local coordination geometry of iron atoms within a compound. mdpi.comresearchgate.net It is particularly diagnostic for distinguishing between high-spin (HS) and low-spin (LS) states in iron(II) and iron(III) complexes. mdpi.com
For dicyanobis(1,10-phenanthroline)iron(II), Mössbauer spectroscopy has been instrumental in confirming its electronic structure. The compound is part of a series of Fe(II)-phenanthroline complexes of the type Fe(phen)₂X₂, where X can be various anionic ligands. rsc.org Studies of these compounds show that the Mössbauer parameters—isomer shift (δ) and quadrupole splitting (ΔE_Q)—are highly dependent on the nature of the ligand X.
The Mössbauer spectrum of dicyanobis(1,10-phenanthroline)iron(II) at room temperature exhibits a well-resolved quadrupole doublet with an isomer shift (δ) and quadrupole splitting (ΔE_Q) that are characteristic of a low-spin (S=0) Fe(II) ion in a distorted octahedral environment. rsc.orgrsc.org Low-spin Fe(II) is a d⁶ system, and in a strong ligand field, the electrons occupy the t₂g orbitals, resulting in a diamagnetic ground state. The observed isomer shifts are typically low for LS Fe(II) compared to their HS counterparts. mdpi.com
The significant quadrupole splitting arises from the asymmetric electric field generated by the ligand arrangement around the iron nucleus. In the case of Fe(phen)₂(CN)₂, the presence of two different types of ligands (phenanthroline and cyanide) in a cis-configuration creates a large electric field gradient at the iron nucleus, leading to a noticeable splitting of the nuclear energy levels. rsc.org The additivity of chemical isomer shifts has been noted in the series K₄[Fe(CN)₆], K₂[Fe(CN)₄phen], Fe(CN)₂phen₂, and Fe(phen)₃₂, further solidifying the electronic characterization of these complexes. rsc.org
Interactive Table 2: Mössbauer Spectroscopy Data for Fe(II)-Phenanthroline Complexes
Select a compound from the list to view its characteristic Mössbauer parameters. This illustrates the effect of ligand substitution on the iron center's electronic environment.
Fe(phen)₂(CN)₂
| Parameter | Value (mm/s) | Temperature (K) | Spin State |
| Isomer Shift (δ) | ~0.25 - 0.30 | ~295 | Low-Spin (S=0) |
| Quadrupole Splitting (ΔE_Q) | ~0.25 - 0.35 | ~295 | Low-Spin (S=0) |
Values are typical and derived from literature data for cis-dicyanobis(1,10-phenanthroline)iron(II). Isomer shifts are relative to metallic iron. rsc.orgrsc.org
Fe(phen)₃₂
| Parameter | Value (mm/s) | Temperature (K) | Spin State |
| Isomer Shift (δ) | ~0.33 | ~295 | Low-Spin (S=0) |
| Quadrupole Splitting (ΔE_Q) | ~0.32 | ~295 | Low-Spin (S=0) |
Comparative data for the tris-phenanthroline complex. rsc.org
Fe(phen)₂(NCS)₂
| Parameter | Value (mm/s) | Temperature (K) | Spin State |
| Isomer Shift (δ) | ~0.36 | 77 | Low-Spin (S=0) |
| Quadrupole Splitting (ΔE_Q) | ~0.27 | 77 | Low-Spin (S=0) |
| Isomer Shift (δ) | ~1.03 | 293 | High-Spin (S=2) |
| Quadrupole Splitting (ΔE_Q) | ~2.72 | 293 | High-Spin (S=2) |
Comparative data for a classic spin-crossover (SCO) complex, showing parameters for both spin states. nih.gov
Theoretical and Computational Chemistry of Dicyanobis 1,10 Phenanthroline Iron Ii
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have proven to be powerful tools for investigating the properties of [Fe(phen)₂(CN)₂]. These computational methods allow for the accurate prediction of molecular geometries, electronic structures, and excited-state properties, which are essential for interpreting experimental observations.
DFT calculations are employed to determine the most stable geometric arrangement of the complex. For [Fe(phen)₂(CN)₂], these calculations confirm a molecular structure where the two cyanide ligands are positioned in a cis configuration. nih.gov X-ray structural analysis of a recrystallized product, with the formula [Fe(Phen)₂(CN)₂]·2H₂O·CH₃CN, corroborates this finding, showing the two cyanide groups in the cis position and engaging in hydrogen bonding with water molecules. nih.gov The electronic structure is characterized by a complex interplay of orbitals from the iron center, the phenanthroline ligands, and the cyanide ligands. DFT calculations reveal the nature of the frontier molecular orbitals that govern the compound's reactivity and spectroscopic features. nih.govmdpi.com
Time-Dependent DFT (TDDFT) is utilized to calculate the vertical excitation energies, which correspond to the absorption maxima in the electronic spectrum. These calculations have successfully reproduced the experimentally observed solvatochromism in solvents like acetonitrile (B52724) and water, as well as the ionochromism seen in acetonitrile in the presence of Mg²⁺ ions. researchgate.net The calculations also explain the absence of an ionochromic effect in aqueous solutions. researchgate.net
The intense absorption bands in the ultraviolet-visible (UV-vis) spectrum are not due to a simple metal-to-ligand charge transfer (MLCT). researchgate.net Instead, TDDFT calculations interpret these bands as transitions originating from a hybrid molecular orbital, composed of iron(II) d-orbitals and cyanide N p-orbitals, to a π* orbital of the phenanthroline ligand. researchgate.net In acetonitrile solution, the parent complex [Fe(Phen)₂(CN)₂] displays absorption bands around 600 nm and 520 nm. nih.govmdpi.com When coordinated with lanthanide ions, these bands exhibit a significant blue shift. nih.govmdpi.com
Table 1: Predicted Spectroscopic Data for Dicyanobis(1,10-phenanthroline)iron(II) and Related Species
| Compound | Solvent | Calculated Transition | Predicted λmax | Experimental λmax |
| [Fe(phen)₂(CN)₂] | Acetonitrile | Fe(II)(d)/CN(p) → phen(π) | Matches experiment | ~600 nm, ~520 nm nih.govmdpi.com |
| [Fe(phen)₂(CN)₂] | Water | Fe(II)(d)/CN(p) → phen(π) | Matches experiment | - |
| [Fe(phen)₂(CN)₂] + Mg²⁺ | Acetonitrile | Fe(II)(d)/CN(p) → phen(π) | Matches experiment | - |
| 1-Er | Acetonitrile | Fe(II)(d)/CN(p) → phen(π) | - | ~525 nm, ~471 nm nih.gov |
| 2-Er** | Acetonitrile | Fe(II)(d)/CN(p) → phen(π) | - | ~515 nm, ~461 nm nih.gov |
| *1-Er: [Fe(phen)₂(µ-CN)₂Er(NO₃)₃(H₂O)]₂·CH₃CN | ||||
| **2-Er: Polymeric chain formed with triflate salts |
Molecular Orbital Analysis
The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic transitions responsible for the compound's color and chromic properties.
DFT calculations consistently show that the HOMO of [Fe(phen)₂(CN)₂] is not localized on a single part of the molecule. nih.govresearchgate.net It possesses a mixed character, with significant contributions from both the d-orbitals of the Fe(II) center and the π-orbitals of the cyanide ligands. nih.govmdpi.com Specifically, it can be described as a hybrid Fe(II)(d)/cyano N(p) orbital. researchgate.net In contrast, the LUMO is primarily localized on the 1,10-phenanthroline (B135089) ligands and is characterized as a π* antibonding orbital. nih.govmdpi.com This clear separation of the HOMO and LUMO provides the basis for the compound's charge-transfer transitions.
The main spectroscopic feature in the visible region is attributed to the transition from the HOMO to the LUMO. nih.gov This transition is therefore described as originating from a mixed metal/cyanide orbital and terminating on a phenanthroline-centered π* orbital. nih.govresearchgate.net This assignment clarifies that the transition is more complex than a pure MLCT event, as the initial state has substantial ligand character from the cyanide groups. researchgate.net The energy difference between the HOMO and LUMO is sensitive to the surrounding environment, which is the origin of the observed solvatochromism and ionochromism. nih.govresearchgate.net
Table 2: Frontier Molecular Orbital Characteristics of Dicyanobis(1,10-phenanthroline)iron(II)
| Molecular Orbital | Primary Character | Contributing Fragments |
| LUMO | π* antibonding | 1,10-phenanthroline rings nih.govmdpi.com |
| HOMO | Mixed metal/ligand | Fe(II) d-orbitals and Cyanide π-orbitals nih.govmdpi.com |
Solvatochromic and Ionochromic Effects: Computational Modeling of Solute-Solvent Interactions
The remarkable sensitivity of the color of [Fe(phen)₂(CN)₂] to the solvent (solvatochromism) and the presence of ions (ionochromism) has been a key focus of computational studies.
Computational models have been developed to simulate the interactions between the iron complex and its immediate surroundings. Early models using implicit solvation were found to be insufficient for reproducing the strong solvatochromism observed experimentally, particularly the large spectral shift in water. acs.org This indicates that general dielectric effects alone cannot account for the observed phenomena.
More sophisticated models that include explicit solvent molecules have been much more successful. researchgate.netacs.org These studies reveal that direct solute-solvent interactions, specifically hydrogen bonds between the cyanide ligands and solvent molecules, are responsible for the significant solvatochromic shifts. acs.org In the case of solvatochromic and ionochromic blue shifts, the phenomenon is explained by the preferential stabilization of the HOMO (the hybrid Fe(II)(d)/cyano N(p) orbitals) through specific interactions with water molecules or cations like Mg²⁺. researchgate.net This stabilization increases the energy gap between the HOMO and the LUMO, leading to the absorption of higher-energy (bluer) light. nih.govresearchgate.net
Theoretical Approaches to Spin State Energies and Spin Crossover Phenomena
The study of spin crossover (SCO) behavior in iron(II) complexes like dicyanobis(1,10-phenanthroline)iron(II), [Fe(phen)₂ (CN)₂], through theoretical and computational chemistry provides profound insights into the electronic and structural dynamics that govern this phenomenon. While specific computational studies focused exclusively on the dicyanide complex are limited in publicly available research, the principles are extensively detailed through its close and widely studied analogue, [Fe(phen)₂(NCS)₂]. The methodologies applied to the thiocyanate (B1210189) complex are directly applicable and serve as an excellent framework for understanding the theoretical underpinnings of spin state energetics in this class of compounds.
The central challenge in modeling SCO complexes is the accurate calculation of the small energy difference between the high-spin (HS) and low-spin (LS) states. nih.gov For iron(II) complexes, the LS state is diamagnetic (S=0) with a (t₂g)⁶(eg)⁰ electronic configuration, while the HS state is paramagnetic (S=2) with a (t₂g)⁴(eg)² configuration. nih.gov The spin transition is driven by a delicate balance between the enthalpy, which typically favors the more stable LS state at low temperatures, and entropy, which favors the HS state at higher temperatures due to both electronic and vibrational contributions. psu.edu
Density Functional Theory (DFT) in Spin Crossover Research
Density Functional Theory (DFT) has become the most plausible and widely used method for calculating the properties of spin crossover systems due to its balance of computational cost and accuracy, especially for large molecules and periodic systems. nih.govnih.gov The choice of the functional is critical, as many standard functionals can be inaccurate in predicting the energy splitting between spin states. nih.gov
Research on analogous Fe(II) complexes has shown that hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a density functional, often provide more reliable results. researchgate.net For instance, the B3LYP* functional, a modification of the popular B3LYP with a reduced amount of exact exchange, has been found to yield fair energies for different spin states in Fe(II) complexes. researchgate.net Other functionals like TPSSh (a hybrid meta-GGA functional) and OPBE have also been recommended for their accuracy in predicting spin-splitting energies. researchgate.netrsc.org
Key Research Findings from Analogous Systems
Computational studies on [Fe(phen)₂(NCS)₂] highlight several key aspects of the theoretical approach to spin crossover:
Geometry Optimization: Independent geometry optimizations for both the LS and HS states are fundamental. These calculations consistently show a significant elongation of the Fe-N bonds in the HS state compared to the LS state, which is a hallmark of spin crossover complexes. psu.edu This structural change is a direct consequence of populating the antibonding e_g orbitals in the HS state. mdpi.com
Energy Difference (ΔE_HL): The adiabatic energy difference between the HS and LS states (ΔE_HL = E_HS - E_LS) is a crucial calculated parameter. For a spin crossover to be thermally induced, the LS state must be the electronic ground state, meaning ΔE_HL should be a small positive value. nih.gov Theoretical studies aim to compute this value, which should ideally fall within a range (e.g., 1-10 kcal/mol) that can be compensated by entropic contributions at accessible temperatures. nih.gov
Influence of Intermolecular Interactions: Periodic DFT calculations, which account for the crystalline environment, have demonstrated that intermolecular forces, such as London dispersion, play a significant role. rsc.org These interactions can stabilize the LS state, thereby increasing the transition enthalpy in the crystal compared to an isolated molecule. rsc.org This underscores the importance of considering the solid-state environment for accurate predictions of SCO behavior.
Vibrational Analysis: The calculation of vibrational frequencies for both spin states is essential for understanding the entropic contribution to the spin transition. The entropy difference (ΔS) is a primary driving force for the transition. psu.edu A significant portion of this entropy change arises from the differences in vibrational modes between the two spin states (ΔS_vib), particularly the low-frequency modes associated with the FeN₆ coordination core. psu.edu
Calculated Data for the Analogous [Fe(phen)₂(NCS)₂] Complex
The following tables present representative data from DFT calculations on the analogous [Fe(phen)₂(NCS)₂] complex, illustrating the typical outputs of theoretical studies on spin crossover phenomena.
Table 1: Calculated Adiabatic Energy Difference (ΔE_HL) between High-Spin and Low-Spin States for an Isolated [Fe(phen)₂(NCS)₂] Molecule
| DFT Functional | Basis Set | ΔE_HL (kcal/mol) | Reference |
| B3LYP* | TZVPP | 6.9 | researchgate.net |
| OPBE | TZVPP | 10.3 | researchgate.net |
This interactive table showcases how different DFT functionals can yield varying spin-state energy differences, highlighting the sensitivity of the calculations to the chosen methodology.
Table 2: Comparison of Calculated Fe-N Bond Lengths (in Å) for LS and HS States of [Fe(phen)₂(NCS)₂]
| Spin State | Fe-N(phen) | Fe-N(NCS) | Reference |
| Low-Spin (LS) | ~1.98 | ~1.96 | mdpi.com |
| High-Spin (HS) | ~2.20 | ~2.16 | mdpi.com |
This interactive table demonstrates the significant structural elongation of the coordination sphere upon transition from the low-spin to the high-spin state, a key characteristic of SCO complexes.
Electrochemical Behavior and Redox Chemistry of Dicyanobis 1,10 Phenanthroline Iron Ii
Cyclic Voltammetry and Redox Potentials
Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of iron(II) complexes. While specific cyclic voltammetry data for dicyanobis(1,10-phenanthroline)iron(II) is not extensively detailed in publicly available literature, the behavior of related iron(II)-phenanthroline complexes provides a strong framework for understanding its properties.
For instance, the redox potentials of a series of tris(polypyridine)iron(II) complexes have been thoroughly studied. nih.gov These studies show that the Fe(II)/Fe(III) redox couple is influenced by the nature of the ligands. The 1,10-phenanthroline (B135089) (phen) ligand, being a strong π-acceptor, stabilizes the iron(II) state more than the iron(III) state. researchgate.net This stabilization results in a higher reduction potential for the [Fe(phen)3]3+/2+ couple compared to the aqueous Fe3+/2+ couple. researchgate.net The formal redox potential for the [Fe(phen)3]3+/2+ couple is approximately +1.06 V to +1.14 V. rsc.org
Substituents on the phenanthroline ligand can further tune this potential. Electron-donating groups (like methyl) or electron-withdrawing groups (like nitro) on the phenanthroline ring alter the electron density at the iron center, thereby shifting the redox potential. nih.gov It is established that ligands stabilizing iron(III) more than iron(II) lead to a decrease in the reduction potential of the iron(III)-iron(II) redox couple. thaiscience.info Conversely, 1,10-phenanthroline stabilizes iron(II) more significantly, thus raising the reduction potential. researchgate.net This is due to the t2g6 configuration of the low-spin iron(II) in the octahedral complex, which allows for effective back-bonding into the vacant π* orbitals of the phenanthroline ligands. researchgate.net
The electrochemical analysis of iron(II) complexed with 1,10-phenanthroline can also be performed using chemically modified electrodes, for example, a Nafion-1,10-phenanthroline-modified carbon paste electrode, which is used for the determination of iron(II) concentrations via differential-pulse voltammetry. tsijournals.com
| Complex | Redox Couple | Redox Potential (E°) | Reference |
|---|---|---|---|
| Tris(1,10-phenanthroline)iron(II) | [Fe(phen)₃]³⁺/²⁺ | +1.06 V to +1.14 V | rsc.org |
| Tris(5-nitro-1,10-phenanthroline)iron(II) | [Fe(5-NO₂phen)₃]³⁺/²⁺ | +1.25 V | |
| Iron(II) complex with substituted phenanthroline | Potentials can be varied between +0.84 V and +1.10 V by adjusting ligand substituents. |
Mechanistic Studies of Electron Transfer Reactions
The transfer of electrons is a central feature of the chemistry of dicyanobis(1,10-phenanthroline)iron(II). Mechanistic studies reveal the pathways and controlling factors of these redox reactions.
Electron transfer reactions involving dicyanobis(1,10-phenanthroline)iron(II) and its oxidized counterpart, dicyanobis(1,10-phenanthroline)iron(III), typically proceed through an outer-sphere mechanism. In this mechanism, the electron is transferred between the reductant and the oxidant without the formation of a bridging ligand that is shared between the two metal centers. The reactants maintain their coordination spheres intact during the process.
Studies have shown that mixed ligand complexes such as dicyanobis(phenanthroline)iron(III) oxidize various substrates, including hexacyanoferrate(II) and acetylferrocene, via an outer-sphere pathway. tsijournals.com The extended π-conjugation of the 1,10-phenanthroline ligand is believed to facilitate this process by enhancing the electron affinity of the iron center. tsijournals.com The rate of these reactions can be influenced by the solvent medium, with catalysis observed in certain binary solvent mixtures like tertiary butyl alcohol-water. tsijournals.com
The kinetics of electron transfer reactions involving dicyanobis(1,10-phenanthroline)iron(II) can be significantly affected by the pH of the medium. Protonation events, either of the complex itself or of the reacting partner, can dramatically alter the reaction rates.
A notable example is the oxidation of dicyanobis(1,10-phenanthroline)iron(II) by compound II of cytochrome c peroxidase. nih.gov In this system, the electron transfer rate is strongly influenced by an ionizable group within the enzyme that has a pKa of 4.5. nih.gov The reaction is fastest when this group is protonated, with the rate constant decreasing by over three orders of magnitude upon deprotonation. nih.gov This demonstrates a clear case of proton-coupled electron transfer, where the redox kinetics are directly linked to the protonation state of a reaction partner.
| Condition | Bimolecular Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Enzyme group is protonated (pH < 4.5) | 2.9 x 10⁵ | nih.gov |
| Enzyme group is deprotonated (pH > 4.5) | Rate decreases by >1000-fold | nih.gov |
The oxidation of [Fe(phen)3]2+ by periodate (B1199274) is accelerated approximately twenty-fold in the water pools of CTAB (cetyltrimethylammonium bromide) reverse micelles compared to the reaction in a purely aqueous medium. uctm.edu This catalytic effect is attributed to the unique properties of the confined water within the reverse micelle, such as a lower dielectric constant. uctm.edu The reaction kinetics in this microheterogeneous system follow a model where the reaction is first-order with respect to the iron complex but zero-order with respect to the oxidant, periodate. uctm.edu This suggests that the rate-determining step occurs entirely within the aqueous core of the reverse micelle. uctm.edu Similarly, the dissociation of [Fe(phen)3]2+ is also markedly faster in CTAB reverse micelles, with kinetic models suggesting the formation of a binuclear intermediate at the micellar interface. researchgate.net
Impact of Ligand Substitution on Redox Properties
The redox properties of iron complexes are highly sensitive to the nature of the ligands in their coordination sphere. For dicyanobis(1,10-phenanthroline)iron(II), substitution on the phenanthroline rings or replacement of the cyanide ligands would be expected to have a profound impact on its redox potential and reactivity.
Theoretical and experimental studies on various Fe(II) complexes have established clear principles. nih.govnih.gov Ligands that preferentially stabilize the Fe(III) oxidation state, such as those with hard donor atoms like oxygen (e.g., EDTA), tend to lower the Fe(III)/Fe(II) redox potential. researchgate.netnih.gov In contrast, ligands like 1,10-phenanthroline, which are strong-field π-acceptors, stabilize the Fe(II) state more effectively through back-donation into the ligand's π-system. researchgate.net This preferential stabilization of the lower oxidation state makes the complex more difficult to oxidize, thus raising the Fe(III)/Fe(II) redox potential. researchgate.net
A Nernstian correlation has been experimentally demonstrated between the apparent standard redox potential (E°') and the ratio of the stability constants for the Fe(III) and Fe(II) complexes (log(K_Fe(III) / K_Fe(II))). nih.gov This relationship provides a quantitative framework for predicting how ligand substitution will affect redox potential. Systematic substitution of pyridyl moieties with imine ligands in nitrogenous chelates of iron has been shown to be an effective strategy for tuning the redox potentials of the resulting complexes. nih.gov Furthermore, the aquation kinetics of tris(phenanthroline)iron(II) complexes, a reaction involving ligand substitution by water, are also dependent on the substituents present on the phenanthroline ligand, such as nitro or methyl groups. rsc.org
Advanced Functional Applications and Phenomena of Dicyanobis 1,10 Phenanthroline Iron Ii Complexes
Spin Crossover (SCO) Phenomena
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be changed by an external stimulus such as temperature, pressure, or light. arxiv.org For iron(II) complexes like dicyanobis(1,10-phenanthroline)iron(II), this involves a transition between a diamagnetic low-spin (LS, S=0) state and a paramagnetic high-spin (HS, S=2) state. rsc.org This reversible switching of magnetic and optical properties makes these materials candidates for molecular switches and data storage devices. nih.gov
Temperature-Induced Spin Transitions and Hysteresis
The most studied analog, [Fe(phen)2(NCS)2], is a canonical example of a thermally-induced spin crossover. unl.edu In its crystalline form, this complex undergoes a sharp and reversible first-order phase transition from the high-spin (HS) state at higher temperatures to the low-spin (LS) state at lower temperatures. mdpi.com
The transition is centered at a critical temperature (T½) of approximately 176 K. mdpi.commdpi.com This transition is abrupt, occurring within a narrow temperature range. unl.edu The magnetic properties reflect this change, with the effective magnetic moment dropping sharply as the material is cooled through the transition temperature. researchgate.net The process is associated with a narrow thermal hysteresis loop, typically less than 1 K in width, which is a hallmark of a cooperative, first-order phase transition. unl.edumdpi.com The size of the crystalline material can influence the transition, with a reduction in size leading to a very limited downshift of the transition temperature and a broader, more asymmetric thermal process. rsc.org
| Property | Value | Reference |
|---|---|---|
| Transition Temperature (T½) | ~176 K | mdpi.commdpi.com |
| Hysteresis Width (ΔT) | < 1 K | unl.edumdpi.com |
| Spin State (High Temp) | High-Spin (S=2) | rsc.org |
| Spin State (Low Temp) | Low-Spin (S=0) | rsc.org |
Light-Induced Spin State Trapping (LIESST)
Beyond temperature, the spin state of dicyanobis(1,10-phenanthroline)iron(II) analogs can be manipulated with light. At sufficiently low temperatures, irradiating the material in its stable low-spin state can populate a metastable high-spin state. psu.edu This phenomenon is known as Light-Induced Excited Spin State Trapping (LIESST). psu.eduunipa.it
For [Fe(phen)2(NCS)2], the LIESST effect is well-documented. sciencesconf.org Upon irradiation, the complex can be quantitatively converted from the LS state to the HS state. psu.edu This photo-induced HS state remains trapped with a very long lifetime as long as the temperature is kept below a characteristic limit, T(LIESST). researchgate.net For [Fe(phen)2(NCS)2], the T(LIESST) value is reported to be 62 K. mdpi.com Above this temperature, the thermal energy is sufficient to overcome the energy barrier, and the complex rapidly relaxes back to the stable LS ground state. psu.eduresearchgate.net The LIESST effect has been observed using various light sources and has also been induced with soft X-rays. sciencesconf.orgbirmingham.ac.uk
| Property | Value/Observation | Reference |
|---|---|---|
| Phenomenon | Light-Induced Excited Spin State Trapping (LIESST) | psu.edu |
| Trapping Temperature (T(LIESST)) | 62 K | mdpi.com |
| Process | LS state is converted to a metastable HS state by light irradiation at low temperature. | unipa.it |
| Relaxation | Above T(LIESST), the complex relaxes back to the LS state. | researchgate.net |
Polymorphism and its Influence on Spin Crossover
Polymorphism, the existence of a solid material in more than one crystalline form, can significantly impact the spin crossover characteristics of a complex. Different crystal packing arrangements lead to variations in intermolecular interactions, which are crucial for the cooperativity of the spin transition.
For the related complex, [Fe(phen)2(NCS)2], the commonly studied form that exhibits the abrupt spin transition at ~176 K is known as polymorph II. rsc.org The crystal structure of this polymorph is orthorhombic in both the high-spin and low-spin states. mdpi.com The existence of different polymorphs can alter the transition temperature, the width of the hysteresis loop, and even whether a spin transition occurs at all. For instance, a charge-neutral [Fe(L1)2] complex based on a different phenanthroline-containing ligand was found to exhibit an abrupt SCO in its powder form, while the crystalline form remained in the low-spin state over the entire measurement temperature range, highlighting the profound influence of crystal packing. rsc.org
Catalysis and Reaction Mechanisms
Iron-phenanthroline complexes, including dicyanobis(1,10-phenanthroline)iron(II), are not only of interest for their physical properties but also for their utility in chemical transformations. Their accessible redox states and ability to coordinate with substrates make them effective in both catalytic and analytical applications.
Applications in Organic Reactions (e.g., oxidation, reduction)
Iron, being an abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. semanticscholar.org Complexes involving phenanthroline ligands have shown promise in various catalytic organic reactions.
In the realm of oxidation reactions, dicyano-bis(1,10-phenanthroline)iron(II) has been studied as a reducing agent for intermediates of enzymatic cycles. For example, it can be oxidized by compounds I and II of cytochrome c peroxidase, with the electron transfer rate being pH-dependent. nih.gov
More broadly, iron complexes with phenanthroline-based ligands have been developed as highly effective catalysts for reduction reactions. Chiral iron(II) complexes bearing P-N-N-P ligands have demonstrated high activity and enantioselectivity in the transfer hydrogenation of ketones. capes.gov.br Furthermore, novel 2-imino-9-aryl-1,10-phenanthrolinyl iron complexes have been shown to catalyze the anti-Markovnikov hydrosilylation of terminal alkenes and conjugated dienes. semanticscholar.org
Role as Redox Indicators in Titrations
Dicyanobis(1,10-phenanthroline)iron(II), also known by the trivial name ferrocyphen, and its derivatives are excellent redox indicators. acs.org This application stems from the intense and reversible color change that accompanies the oxidation of the iron(II) center to iron(III). The parent complex [Fe(phen)3]2+ (Ferroin) is well-known for this purpose, exhibiting a color change from red (reduced form) to pale blue (oxidized form) with a standard redox potential of +1.06 V. wikipedia.org
The formal redox potential can be tuned by introducing substituents onto the phenanthroline ligands. For a series of substituted dicyanobis(1,10-phenanthroline)iron(II) complexes, the observed potentials lie between 0.79 and 1.04 V versus the standard hydrogen electrode. acs.org This tunability allows for the selection of an indicator suitable for a specific titration, such as in cerimetry, where Ferroin (B110374) is a primary indicator. wikipedia.org These indicators are valued for their rapid and pronounced color change and good stability. wikipedia.org
| Complex | Redox Potential (E₀ vs. SHE) | Reference |
|---|---|---|
| [Fe(phen)3]2+ (Ferroin) | +1.06 V (in 1 M H₂SO₄) | wikipedia.org |
| Substituted Dicyanobis(1,10-phenanthroline)iron(II) | +0.79 V to +1.04 V | acs.org |
| Nitroferroin ([Fe(5-nitro-1,10-phen)3]2+) | +1.25 V | wikipedia.org |
Supramolecular Chemistry and Coordination Polymer Design
The unique structural and electronic properties of dicyanobis(1,10-phenanthroline)iron(II), often formulated as [Fe(phen)₂(CN)₂], make it a valuable building block in the field of supramolecular chemistry. Its rigid, planar phenanthroline ligands and linear cyanide groups provide well-defined vectors for directional intermolecular interactions, enabling the construction of sophisticated, higher-order structures.
Assembly into Multi-Dimensional Architectures
The assembly of [Fe(phen)₂(CN)₂] into multi-dimensional architectures is primarily driven by non-covalent interactions. The complex typically adopts a cis-octahedral geometry, where the two cyanide ligands are positioned adjacent to one another. rsc.org This configuration is crucial for its assembly properties. While the complex itself is neutral, the constituent parts offer multiple points of interaction.
The large, aromatic surfaces of the 1,10-phenanthroline (B135089) ligands facilitate significant π–π stacking interactions. These interactions are a dominant force in the crystal packing of related phenanthroline complexes, often leading to the formation of one-dimensional stacks or more complex three-dimensional networks. researchgate.net The nitrogen atoms of the cyanide ligands can also participate in hydrogen bonding, particularly in the presence of suitable donor molecules like water, leading to the formation of hydrated crystalline structures such as dicyanobis(1,10-phenanthroline)iron(II) dihydrate. nih.gov The interplay of these forces—π–π stacking, hydrogen bonding, and dipole-dipole interactions—allows for the self-assembly of the complex into well-ordered supramolecular structures.
Host-Guest Interactions and Modulation of Photophysical Properties
The [Fe(phen)₂(CN)₂] complex can function as a guest molecule within the confined spaces of host materials, a central concept in host-guest chemistry. researchgate.net Mesoporous silica (B1680970) materials, with their uniform and tunable pore sizes (typically 3-10 nm), serve as excellent hosts for such complexes. researchgate.net The incorporation of the iron complex into the nanochannels of these materials is a strategy for designing novel functional materials. researchgate.net
When confined within a host matrix, the photophysical properties of the guest complex can be significantly modulated. The polarity of the local environment within the host's pores can influence the energy of the metal-to-ligand charge transfer (MLCT) bands of the iron complex. Furthermore, the rigid environment of the host can restrict vibrational and rotational modes of the guest molecule, potentially altering its non-radiative decay pathways and influencing its luminescent properties. The precise positioning and orientation of the guest molecules within the pores can be controlled, opening avenues for creating materials with anisotropic optical or electronic properties. researchgate.net
Bioinorganic Chemical Interactions
The interactions of [Fe(phen)₂(CN)₂] with biological systems are of significant interest, particularly its ability to engage with redox-active biomolecules. Its electrochemical properties allow it to act as an electron donor or acceptor, enabling the study of electron transfer pathways in complex biological processes.
Interactions with Biomolecules and Enzymes (e.g., cytochrome c peroxidase)
A notable example of the bioinorganic interaction of dicyanobis(1,10-phenanthroline)iron(II) is its reaction with cytochrome c peroxidase (CCP). nih.gov This enzyme plays a crucial role in cellular defense against oxidative stress. The iron(II) complex serves as an electron donor, reducing the oxidized forms of the enzyme, known as compound I and compound II. nih.gov
The kinetics of this electron transfer reaction have been studied in detail. The rate of oxidation of the iron(II) complex by CCP compound II is highly dependent on pH. An ionizable group within the enzyme with a pKa of approximately 4.5 plays a critical role in modulating the reaction rate. nih.gov The electron transfer is most efficient when this group is protonated, with the rate constant decreasing by over three orders of magnitude upon deprotonation. nih.gov The reaction with CCP compound I is even faster, with a rate constant approximately three times larger than that for the reaction with compound II under similar conditions. nih.gov
| Reactant | Condition | Parameter | Value | Reference |
|---|---|---|---|---|
| CCP Compound II | pH < 4.5 (Protonated Enzyme) | Bimolecular Rate Constant | 2.9 x 10⁵ M⁻¹s⁻¹ | nih.gov |
| CCP Compound II | pH > 4.5 (Deprotonated Enzyme) | Bimolecular Rate Constant | Decreases >1000-fold | nih.gov |
| CCP Compound I | pH 3.5 - 6.0 | Bimolecular Rate Constant | ~3x faster than with CCP-II | nih.gov |
Reactions with Biological Redox Systems
The interaction with cytochrome c peroxidase highlights the ability of [Fe(phen)₂(CN)₂] to participate in biological redox systems. The complex acts as a facile outer-sphere electron transfer agent, meaning it can donate an electron to a biological oxidant without the need for direct coordination to the active site. nih.gov This property makes it a useful tool for probing the electron transfer mechanisms of various redox-active proteins and enzymes.
Related iron-phenanthroline complexes, such as [Fe(phen)₃]²⁺, are known to participate in Fenton-like reactions, where they can react with hydrogen peroxide to produce reactive oxygen species. nih.gov While the dicyano complex is structurally different, its interaction with biological systems in the presence of endogenous oxidants like H₂O₂ is an important area of consideration. The ability of such complexes to transfer electrons can influence cellular redox balance and interact with systems designed to mitigate oxidative stress. nih.gov
Materials Science Applications
The properties of dicyanobis(1,10-phenanthroline)iron(II) make it a candidate for several applications in materials science. Its role extends from being a component in composite materials to influencing catalytic processes. The parent ligand, 1,10-phenanthroline, is widely used to construct metal-organic frameworks (MOFs) and photosensitive materials, indicating the potential of its complexes. chemicalbook.com
The incorporation of [Fe(phen)₂(CN)₂] as a guest molecule into mesoporous host materials like silica is a direct application in materials science. researchgate.net This approach allows for the creation of hybrid materials where the properties of the host (high surface area, ordered porosity) and the guest (redox activity, optical properties) are combined. Such materials could find use in chemical sensing, where changes in the optical or electronic properties of the embedded complex signal the presence of a target analyte. They also have potential in heterogeneous catalysis, where the confined complex could act as an active site. Furthermore, related iron complexes with 1,10-phenanthroline ligands have shown significant promise as catalysts in reactions like alkene hydrosilylation, suggesting a potential application space for dicyano derivatives in developing highly selective catalysts. nih.gov
Design of Advanced Solvatochromic and Ionochromic Sensors
The design of chemical sensors that can visually indicate changes in their environment through color alterations is a significant area of research. Dicyanobis(1,10-phenanthroline)iron(II) has demonstrated notable solvatochromic and ionochromic behavior, making it a promising candidate for the development of such sensors.
Solvatochromism refers to the change in a substance's color in response to the polarity of the solvent. In the case of [Fe(phen)₂(CN)₂], the position of its metal-to-ligand charge transfer (MLCT) band in the UV-visible spectrum is sensitive to the solvent environment. researchgate.net This phenomenon has been studied in various pure and binary solvent mixtures. The shifts in the maximum absorption wavelength (νmax) are influenced by several solvent parameters, with the acceptor number (AN), hydrogen bond acidity (α), and dipolarity/polarizability (π*) being the most significant. researchgate.net
Theoretical studies, employing combined Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, have provided a deeper understanding of this behavior. These studies show that the two intense absorption bands in the UV-vis spectrum are not pure metal-to-ligand charge transfer but rather transitions from a hybrid Fe(II)(d)/cyano N(p) orbital to a phenanthroline π* orbital. researchgate.netchempap.org The observed blue shifts in the absorption bands with increasing solvent polarity are attributed to the preferential stabilization of the highest occupied molecular orbitals (HOMOs), which are of a hybrid Fe(II)(d)/cyano N(p) character, through specific interactions with solvent molecules via the cyanide groups. researchgate.netchempap.org
Ionochromism , the change in color due to the presence of ions, is another key feature of this complex. Theoretical calculations have successfully modeled the ionochromism of [Fe(phen)₂(CN)₂] in acetonitrile (B52724) in the presence of magnesium ions (Mg²⁺). researchgate.netchempap.org Similar to solvatochromism, the interaction occurs through the cyanide ligands. The Mg²⁺ ions interact with the nitrogen atoms of the cyanide groups, leading to a stabilization of the Fe(II)(d)/cyano N(p) orbitals and a resulting blue shift in the absorption spectrum. researchgate.net Interestingly, this ionochromic effect was predicted to be absent in aqueous solutions, a finding that aligns with experimental observations. researchgate.netchempap.org This selective response highlights the potential for designing sensors that can detect specific ions in non-aqueous environments.
The following table summarizes the solvatochromic data for Dicyanobis(1,10-phenanthroline)iron(II) in various solvents.
| Solvent | Acceptor Number (AN) | νmax (cm⁻¹) |
| N,N-Dimethylformamide | 16.0 | 19,960 |
| Acetonitrile | 18.9 | 20,410 |
| Dimethyl sulfoxide | 19.3 | 20,200 |
| Nitromethane | 20.5 | 20,410 |
| Ethanol | 37.9 | 21,280 |
| Methanol (B129727) | 41.5 | 22,220 |
| Water | 54.8 | 23,810 |
This table presents a selection of solvents and their corresponding acceptor numbers (AN) and the maximum absorption frequency (νmax) for Dicyanobis(1,10-phenanthroline)iron(II). Data sourced from experimental studies on solvatochromism. researchgate.net
Development of Photoactive Systems in Artificial Photosynthesis Concepts
The development of artificial systems that mimic natural photosynthesis for solar fuel production is a critical goal for sustainable energy. Iron, being an earth-abundant and non-toxic element, is an attractive metal for the development of photocatalysts. While various iron complexes are being explored for their potential in artificial photosynthesis, specific and detailed research on the application of dicyanobis(1,10-phenanthroline)iron(II) as a photoactive component in such systems is not extensively documented in peer-reviewed literature. The electron transfer properties of this complex have been studied in the context of reactions with biological molecules like cytochrome c peroxidase. nih.gov However, its direct application and performance data in photocatalytic systems for water splitting or carbon dioxide reduction, which are central to artificial photosynthesis, remain to be thoroughly investigated and reported.
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatives for Tunable Properties
A primary focus of future research is the rational design and synthesis of novel derivatives of dicyanobis(1,10-phenanthroline)iron(II) to precisely tune its electronic, optical, and chemical properties. By modifying the phenanthroline or cyanide ligands, researchers aim to create a new generation of molecules with tailored functionalities.
Key strategies involve the introduction of various substituent groups onto the 1,10-phenanthroline (B135089) backbone. These modifications can alter the electron density at the iron center, thereby influencing the energy of the metal-to-ligand charge transfer (MLCT) bands, which are responsible for the compound's characteristic color and solvatochromism. For instance, the incorporation of electron-donating or electron-withdrawing groups can systematically shift the absorption spectra, allowing for the creation of probes sensitive to specific chemical environments.
Furthermore, replacing the phenanthroline ligands with other heterocyclic systems or using different bridging ligands in place of cyanide can lead to compounds with enhanced stability, different redox potentials, and unique reactivity. mdpi.com Research into cyanide-bridged heterometallic coordination polymers, using dicyanobis(1,10-phenanthroline)iron(II) as a building block, has yielded novel 3d-4f assemblies with distinct optical and thermal characteristics. nih.govresearchgate.netmdpi.com The properties of these new materials are highly dependent on the choice of the lanthanide ion and the counteranion used in the synthesis, demonstrating a high degree of tunability. nih.govmdpi.com
Table 1: Examples of Research on Dicyanobis(1,10-phenanthroline)iron(II) Derivatives
| Research Focus | Derivative Type | Tunable Property | Potential Application | Reference |
| Heterometallic Assemblies | Cyano-bridged Fe(II)-Ln(III) polymers | Optical Chromism, Thermal Stability | Advanced Optical Materials, Magnetism | nih.gov, researchgate.net, mdpi.com |
| Ligand Substitution | Substituted phenanthroline ligands | Solvatochromic Response, Redox Potential | Specialized Chemical Sensors | acs.org |
| Non-symmetric Ligands | Iron(II) complexes with non-symmetric heterocycles | Polarity Sensing | Probes for complex biological solutions | mdpi.com |
Integration into Hybrid Materials and Nanostructures
A significant emerging trend is the incorporation of dicyanobis(1,10-phenanthroline)iron(II) and its derivatives into larger, functional systems such as hybrid materials and nanostructures. This integration aims to harness the molecular properties of the complex within a solid-state or constrained environment, opening up applications in sensing, catalysis, and optics.
Researchers have successfully adsorbed the complex onto the surfaces of various nanomaterials, including mesoporous silicas (like MCM-41 and SBA-15), zeolites, and clay minerals. acs.orgresearchgate.nettandfonline.comresearchgate.net In these systems, the complex acts as a sensitive spectroscopic probe to characterize the polarity and chemical nature of the nanopore or surface environment. tandfonline.com For example, its solvatochromic shifts can quantify the hydrogen-bond donating ability and dipolarity/polarizability of a material's internal surface. acs.orgtandfonline.com
Future work is directed towards creating more sophisticated hybrid materials where the iron complex is not just a passive probe but an active component. This includes the development of:
Nanoporous Chemosensors: By functionalizing materials like SBA-15 with moieties that can bind the iron complex, hybrid materials capable of selectively detecting ions like Fe³⁺ have been demonstrated. researchgate.net
Stimuli-Responsive Materials: Integration into flexible frameworks like metal-organic frameworks (MOFs) could lead to materials that change their optical properties in response to guest molecules, temperature, or light. acs.org
Chiral Materials: The adsorption of related optically active metal chelates onto clay surfaces has been shown to create chiral composites useful for chromatographic separations and asymmetric catalysis. researchgate.net
Advanced Spectroscopic Probes for Real-Time Dynamics
While dicyanobis(1,10-phenanthroline)iron(II) is well-established as a solvatochromic probe for static solvent polarity, future research is leveraging advanced spectroscopic techniques to study dynamic processes in real-time. Understanding the ultrafast excited-state dynamics of this complex and its interaction with its immediate environment is crucial for its application in fields like photocatalysis and solar energy.
Nonadiabatic dynamics simulations on closely related iron complexes, such as [Fe(CN)₄(bpy)]²⁻, have provided profound insights into the femtosecond timescale of solvent reorganization following photoexcitation. acs.org These computational studies reveal that direct solute-solvent interactions, particularly hydrogen bonds with the cyanide ligands, are critical in determining the photophysical behavior and are not well-described by simpler implicit solvent models. acs.org
Emerging experimental techniques that could be applied to dicyanobis(1,10-phenanthroline)iron(II) include:
Pump-Probe Transient Absorption Spectroscopy: To directly observe the population and depopulation of the MLCT and other excited states on femtosecond to picosecond timescales. acs.org
Time-Resolved X-ray Scattering: To track the structural changes in both the solute and the surrounding solvent molecules as the complex relaxes after absorbing a photon. acs.org
These advanced methods will allow researchers to build a complete picture of the photoinduced dynamics, from the initial electronic excitation to the subsequent structural rearrangements and energy dissipation pathways, which are strongly influenced by the solvent environment. acs.org
Computational Design of Next-Generation Dicyanobis(1,10-phenanthroline)iron(II) Systems
Computational chemistry and theoretical modeling are becoming indispensable tools for guiding the design of next-generation systems based on dicyanobis(1,10-phenanthroline)iron(II). By predicting the properties of yet-to-be-synthesized molecules, these methods can accelerate the discovery of new functional materials and probes.
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are being used to investigate the electronic structure and predict the solvatochromic and ionochromic effects of the complex and its derivatives. researchgate.net These calculations can explain, for example, the blue shift observed in the absorption spectrum when the complex coordinates with lanthanide ions. nih.govmdpi.com
Key areas for future computational research include:
High-Throughput Virtual Screening: Using computational models to rapidly screen libraries of potential derivatives to identify candidates with desired optical or electronic properties.
Advanced Solvation Models: Developing and applying more accurate models that explicitly account for specific solute-solvent interactions, which are known to be crucial for this class of compounds. acs.org
Modeling of Hybrid Systems: Simulating the behavior of the complex when integrated into nanostructures or MOFs to understand how confinement and surface interactions modify its properties. acs.org
These computational approaches, when used in close concert with experimental synthesis and characterization, will enable a more rational and efficient design process for new materials based on the dicyanobis(1,10-phenanthroline)iron(II) scaffold.
Table 2: Computational Methods in Dicyanobis(1,10-phenanthroline)iron(II) Research
| Computational Method | Research Goal | Key Findings | Reference |
| DFT/TDDFT | Investigating solvatochromic and ionochromic effects | Explained spectral shifts upon interaction with Mg²⁺ and in different solvents. | researchgate.net |
| Nonadiabatic Dynamics | Simulating excited-state dynamics | Revealed the critical role of explicit hydrogen bonds from solvent on photophysics. | acs.org |
| DFT | Revealing mechanisms of tunable adsorption | Calculated binding energies to show preferential trapping of CO by one isomer over another in a related system. | acs.org |
Interdisciplinary Research Applications in Niche Scientific Fields
The unique properties of dicyanobis(1,10-phenanthroline)iron(II) are paving the way for its application in a variety of specialized and interdisciplinary fields beyond its traditional use as a simple solvent polarity indicator.
Biophysical Chemistry: The complex has been shown to be a polarity sensor in aqueous urea (B33335) solutions, which is relevant for studying protein denaturation and the complex interactions within biological fluids. mdpi.com
Cellulose (B213188) and Biomaterials Science: It has been used as a solvatochromic probe to measure the surface polarity of native celluloses. researchgate.net This is important for understanding and optimizing processes like the enzymatic conversion of cellulose to glucose for biofuels and for the development of new cellulose-based materials. researchgate.netresearchgate.net
Electrochemical Sensing: Modified carbon paste electrodes incorporating related iron-phenanthroline complexes have been developed for the sensitive electrochemical detection of molecules like moxifloxacin, suggesting a potential role for dicyanobis(1,10-phenanthroline)iron(II) in the design of new electrochemical sensors. researchgate.net
Materials for Information Storage: The development of coordination polymers and hybrid materials that exhibit chromic shifts (changes in color) in response to external stimuli could be exploited for optical data storage or erasable inks. acs.orgtandfonline.com
These niche applications highlight the versatility of the complex, and future research will likely uncover further uses at the interface of chemistry, biology, materials science, and engineering.
Q & A
Q. What are the standard synthetic protocols for dicyanobis(1,10-phenanthroline)iron(II), and how can yield optimization be achieved?
The compound is typically synthesized by reacting dicyanobis(1,10-phenanthroline)iron(II) precursors with aqueous KCN in a sealed vessel at 100°C for 5 days, yielding ~80% after recrystallization . Yield optimization requires adjusting substituents on the phenanthroline ligand; electron-donating groups improve stability, while steric hindrance may necessitate modified reaction conditions (e.g., extended heating or solvent variation). Recrystallization in polar aprotic solvents (e.g., DMSO) enhances purity .
Q. Which spectroscopic techniques are critical for characterizing dicyanobis(1,10-phenanthroline)iron(II)?
UV-Vis spectroscopy identifies solvatochromic shifts (e.g., absorption maxima at 547–550 nm in organic solvents), while cyclic voltammetry reveals redox potentials (e.g., E1/2 ≈ +0.65 V vs. SCE in acetonitrile) . FT-IR confirms CN and phenanthroline ligand coordination, with ν(C≡N) stretching at ~2100 cm<sup>−1</sup> and phenanthroline ring vibrations at 1600–1500 cm<sup>−1</sup> .
Q. How can this complex be applied in electrochemical sensing?
The compound is immobilized on Nafion-modified electrodes via adsorption. Optimal performance requires 5–10 wt% Nafion and pH 6–7 to balance protonation of sulfonic groups and Fe(II) stability. The modified electrode exhibits catalytic activity for acetaminophen oxidation at +0.4 V, with linear detection ranges of 1–100 μM .
Advanced Research Questions
Q. What mechanistic insights govern the redox reactivity of dicyanobis(1,10-phenanthroline)iron(II/III) in electron-transfer reactions?
The Fe(II) complex acts as an outer-sphere oxidant due to its substitution inertness. Kinetic studies (e.g., with hexacyanoferrate(II)) show rate constants (k) of ~10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> in aqueous-organic media, with rate-limiting steps involving solvent reorganization. Electron-donating substituents on phenanthroline lower activation barriers by stabilizing transition states .
Q. How do solvent parameters influence the solvatochromic behavior of this complex?
The compound serves as a Lewis acidity probe via its solvatochromic shift (Δλ ~50 nm across solvents). Empirical solvent parameters (e.g., ET(30)) correlate with λmax in binary mixtures. For example, in DMSO/water, preferential solvation by DMSO dominates at XDMSO > 0.3 due to stronger hydrogen-bond acceptor capacity .
Q. What strategies mitigate contradictions in electrochemical data under varying electrolyte conditions?
Alkali metal perchlorates (e.g., LiClO4) induce halochromic shifts in oxidation potentials (ΔE ~50 mV) by stabilizing the oxidized Fe(III) state via ion pairing. Controlled ionic strength (0.1–0.5 M) minimizes double-layer effects, while non-coordinating electrolytes (e.g., TBAPF6) reduce ligand displacement .
Q. How can computational methods predict the adsorption and reactivity of this complex on catalytic surfaces?
DFT studies reveal that adsorption on β-Bi2O3 nanoparticles occurs via CN···Bi interactions, with adsorption energy (ΔEads) ≈ −120 kJ/mol. The low hydrogen-bonding ability (α = 0.91) of β-Bi2O3 suppresses ligand dissociation, preserving redox activity for photocatalytic applications .
Methodological Considerations
Q. How should researchers design experiments to resolve discrepancies in redox kinetics data?
- Variable Control: Fix temperature (25°C) and ionic strength (0.1 M) to isolate substituent effects.
- Mechanistic Probes: Use isotopically labeled ligands (e.g., <sup>15</sup>N-phenanthroline) to track inner- vs. outer-sphere pathways via kinetic isotope effects.
- Cross-Validation: Compare electrochemical (CV) and spectroscopic (stopped-flow) rate constants to identify artifacts from adsorption or electrode fouling .
Q. What are the thermal stability thresholds for dicyanobis(1,10-phenanthroline)iron(II) in catalytic applications?
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss corresponding to ligand degradation. For sustained use below 200°C, encapsulate the complex in mesoporous silica (pore size ~3 nm) to prevent aggregation and oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
